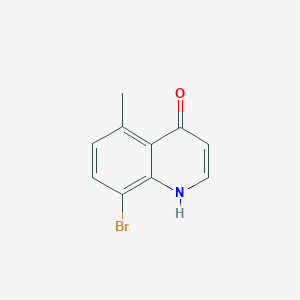

8-Bromo-5-methylquinolin-4-ol

Description

The Quinoline (B57606) Core as a Privileged Heterocyclic Scaffold in Chemical Research

The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds, both natural and synthetic. nih.govorientjchem.org The unique structural and electronic properties of the quinoline nucleus allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. orientjchem.orgnih.gov

Quinoline derivatives have been successfully developed into drugs with applications spanning various therapeutic areas, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents. nih.govbiointerfaceresearch.com The versatility of the quinoline scaffold lies in its ability to be readily functionalized at various positions, allowing chemists to fine-tune its steric and electronic properties to optimize interactions with specific biological receptors. orientjchem.orgfrontiersin.org This adaptability has made the quinoline core a fertile ground for the generation of extensive compound libraries and the exploration of structure-activity relationships (SAR).

Positional and Substituent Effects on the Chemical and Biological Profile of Quinoline Derivatives

The biological activity of a quinoline derivative is not solely dependent on the presence of the core scaffold but is profoundly influenced by the nature and position of its substituents. frontiersin.org The introduction of different functional groups onto the quinoline ring can dramatically alter its physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, which in turn dictates its pharmacokinetic and pharmacodynamic profile.

For instance, the position of a substituent can significantly impact its biological effect. Studies have shown that methyl substitution at the C-5 position of the quinoline ring can lead to more potent anticancer activity compared to substitution at the C-6 position. biointerfaceresearch.com Similarly, halogenation, a common strategy in medicinal chemistry to enhance biological activity, is also position-dependent. The introduction of a bromine atom, for example, can modulate the electronic nature of the ring and provide a handle for further chemical modifications through cross-coupling reactions.

The 4-hydroxy group in quinolin-4-ones is known to be crucial for certain biological activities. mdpi.com This functional group can participate in hydrogen bonding and may play a key role in the binding of the molecule to its target. The interplay between the electronic effects of substituents on the benzenoid ring and the properties of the 4-hydroxy group can lead to a wide range of biological outcomes.

Rationale for the Academic Investigation of 8-Bromo-5-methylquinolin-4-ol

The academic investigation of this compound is driven by a rational approach to drug design, building upon the established knowledge of quinoline chemistry and pharmacology. The specific combination of substituents in this molecule presents a unique profile for scientific exploration. The CAS number for this compound is 1388062-58-5. chemsrc.com

The rationale for its investigation can be broken down as follows:

The Quinolin-4-ol Core: The 4-hydroxyquinoline (B1666331) (or its tautomeric form, quinolin-4-one) scaffold is a well-established pharmacophore with a history of diverse biological activities. mdpi.com Its presence provides a foundational element for potential therapeutic utility.

The 8-Bromo Substituent: The bromine atom at the 8-position is expected to significantly influence the electronic properties of the quinoline ring system. Halogenation at this position can enhance lipophilicity, potentially improving membrane permeability. Furthermore, the bromine atom serves as a versatile synthetic handle for the introduction of additional functional groups via cross-coupling reactions, allowing for the creation of a library of derivatives for further biological evaluation. The investigation of 8-bromo substituted quinolines has revealed a range of biological activities. nih.govjst.go.jp

The 5-Methyl Substituent: The methyl group at the 5-position is not merely an inert appendage. Its steric bulk can influence the conformation of the molecule and its interaction with biological targets. Research on other quinoline derivatives has indicated that substitution at the 5-position can be advantageous for certain biological activities, such as anticancer effects. biointerfaceresearch.com The presence of a methyl group can also impact the metabolic stability of the compound.

The combination of these three structural features in this compound creates a molecule with a distinct chemical and electronic profile. Its academic investigation is therefore a logical step in the systematic exploration of the chemical space around the quinoline scaffold, with the aim of discovering novel compounds with potentially valuable biological properties. The synthesis and characterization of this compound would allow for its inclusion in screening programs to evaluate its activity against a range of biological targets, contributing to the broader understanding of quinoline pharmacology.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

8-bromo-5-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C10H8BrNO/c1-6-2-3-7(11)10-9(6)8(13)4-5-12-10/h2-5H,1H3,(H,12,13) |

InChI Key |

AFQRIUJAOZPDFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=O)C=CNC2=C(C=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 8 Bromo 5 Methylquinolin 4 Ol and Analogs

Retrosynthetic Analysis of the 8-Bromo-5-methylquinolin-4-ol Framework

Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound by disconnecting the target molecule into simpler, commercially available starting materials. Two primary disconnection strategies are considered for this framework.

The most direct approach involves a functional group interconversion (FGI) by removing the bromine atom, which points to 5-methylquinolin-4-ol (B3029962) as a key intermediate. This simplifies the primary challenge to the synthesis of the disubstituted quinoline (B57606) core, with a subsequent late-stage bromination step.

A more convergent strategy involves disconnecting the quinoline ring itself. A common and effective disconnection for 4-hydroxyquinolines is based on the Gould-Jacobs reaction. fly-chem.com This involves breaking the N1-C2 and C4-C4a bonds, leading to a substituted aniline (B41778) and a three-carbon carbonyl compound. For this compound, this disconnection leads back to 2-bromo-5-methylaniline (B1276313) and a malonic acid derivative, such as diethyl malonate or Meldrum's acid. This approach is highly advantageous as it unambiguously sets the position of the bromine and methyl substituents from the outset, circumventing potential regioselectivity issues associated with late-stage halogenation of the quinoline ring.

De Novo Synthesis of the Quinoline Core

The de novo synthesis, or construction of the quinoline ring from acyclic precursors, is a cornerstone of heterocyclic chemistry. Various methods have been developed, ranging from classical condensation reactions to modern multi-component strategies.

The condensation of anilines with activated dicarbonyl compounds is a robust and widely used method for constructing the quinolin-4-ol skeleton. The Conrad-Limpach and Gould-Jacobs reactions are prominent examples of this strategy. fly-chem.comjptcp.compharmaguideline.com

The general mechanism involves the initial reaction of a substituted aniline with a β-ketoester or a malonic ester derivative. For instance, in the Gould-Jacobs reaction, an aniline is condensed with an alkoxymethylenemalonate ester. fly-chem.com This is followed by a thermally induced, intramolecular cyclization reaction, which proceeds via electrophilic attack on the aniline ring to form the heterocyclic core. A final tautomerization yields the stable quinolin-4-ol product.

To synthesize the 5-methylquinolin-4-ol precursor, 3-methylaniline would be reacted with a suitable malonic acid derivative. The subsequent cyclization would yield the desired quinoline core, which could then be subjected to bromination. Alternatively, using 2-bromo-5-methylaniline directly in this reaction sequence would lead to the target this compound, offering superior control over the substitution pattern.

Table 1: Overview of Selected De Novo Quinoline Synthesis Methods

| Synthesis Name | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylate | fly-chem.com |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | 4-Quinolone | jptcp.compharmaguideline.com |

| Combes Synthesis | Aniline, 1,3-Diketone | 2,4-Disubstituted Quinoline | pharmaguideline.comiipseries.org |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Quinoline-4-carboxylic Acid | pharmaguideline.comiipseries.orgnih.gov |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinoline | nih.gov |

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules like quinolines in a single, convergent step. rsc.org These reactions are prized for their high atom economy and ability to generate structural diversity efficiently. rsc.org

One notable example is a titanium-catalyzed three-component coupling reaction involving an aromatic amine, an alkyne, and an isonitrile. nih.govacs.org The reaction generates N-aryl-1,3-diimine tautomers as intermediates. Subsequent treatment with acid, such as acetic acid, induces cyclization to form the quinoline derivative in a one-pot procedure. nih.govacs.org This methodology takes advantage of the vast number of commercially available anilines to produce a wide array of substituted quinolines, with reported yields ranging from 25-71%. acs.org Other MCRs, like the Povarov reaction, utilize an aniline, an aldehyde, and an activated alkene or alkyne to construct the quinoline framework, often proceeding through a Diels-Alder type mechanism. nih.gov

Introduction of Halogen Substituents: Advanced Bromination Protocols

The introduction of a bromine atom onto the quinoline scaffold must be carefully controlled to achieve the desired regiochemistry. The electronic properties of the existing substituents and the choice of brominating agent and conditions are critical factors.

Achieving regioselective bromination at the C-8 position of a pre-formed quinoline ring is a significant synthetic challenge. The outcome of electrophilic aromatic substitution on the quinoline nucleus is dictated by the directing effects of both the heterocyclic nitrogen and any existing substituents. In strongly acidic media, protonation of the nitrogen deactivates the heterocyclic ring, favoring substitution on the benzene (B151609) ring, typically at the C-5 and C-8 positions. thieme-connect.com

For an intermediate like 5-methylquinolin-4-ol, the 5-methyl group (activating, ortho-, para-directing) and the 4-hydroxyl group (activating, ortho-, para-directing) will influence the position of bromination. However, predicting the outcome can be complex due to competing directing effects.

Advanced strategies for controlling regioselectivity often rely on directing groups. For instance, N-oxides can be used as "stepping stones" to direct metal-catalyzed C-H activation and subsequent functionalization at the C-8 position. mdpi.comacs.org Rhodium and iridium catalytic systems have been successfully employed for the C-8 iodination and amidation of quinoline N-oxides, respectively. acs.org While direct C-8 bromination via this method is less common, it highlights a potential pathway for achieving the desired regioselectivity. However, as noted in the retrosynthetic analysis, the most reliable method to ensure the C-8 bromine position is to begin the synthesis with an aniline precursor that is already brominated at the appropriate position (i.e., 2-bromo-5-methylaniline).

A variety of reagents and catalytic systems are available for the bromination of quinolines and related heterocycles. The choice of system depends on the substrate's reactivity and the desired selectivity.

N-Bromosuccinimide (NBS) *: NBS is a versatile and widely used source of electrophilic bromine. acs.org It is often employed for the bromination of activated aromatic rings. In the context of quinolines, NBS can be used in strong acids like H₂SO₄ to promote bromination. thieme-connect.com It has also been utilized in metal-free, cascade electrophilic bromination/cyclization reactions to synthesize multi-bromo-substituted quinolines from acyclic precursors. thieme-connect.comnih.gov

Molecular Bromine (Br₂) : As a fundamental brominating agent, Br₂ is effective but can be aggressive, sometimes leading to polybromination or lack of selectivity if not carefully controlled. researchgate.net The reaction of 8-substituted quinolines with molecular bromine has been shown to yield various mono- and di-bromo derivatives depending on the stoichiometry and reaction conditions. researchgate.net

Copper(II) Bromide (CuBr₂) : CuBr₂ can act as a bromine source and has been used for the selective bromination of certain aromatic compounds. acs.org More significantly, copper salts, including CuBr₂, are effective catalysts in modern C-H functionalization reactions. beilstein-journals.org Copper-promoted brominations have been developed for the highly regioselective C-5 bromination of 8-aminoquinoline (B160924) amides, demonstrating the potential of catalytic systems to control the position of halogenation. beilstein-journals.orgnih.gov

Table 2: Comparison of Selected Brominating Systems for Aromatic Compounds

| Reagent/System | Typical Conditions | Selectivity | Key Features | References |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Strong acid (e.g., H₂SO₄) or radical initiator | Dependent on substrate and conditions | Versatile; solid reagent; can be used for both electrophilic and radical bromination. | thieme-connect.comnih.govnih.gov |

| Molecular Bromine (Br₂) | Acetic acid, CHCl₃, CCl₄ | Can be difficult to control; may lead to polybromination. | Fundamental, powerful brominating agent. | researchgate.netnih.gov |

| Copper(II) Bromide (CuBr₂) | Reflux in solvent (e.g., CHCl₃/EtOAc) | Can offer good selectivity for activated systems. | Acts as both reagent and catalyst. | acs.orgbeilstein-journals.org |

| Cu(OAc)₂ / Alkyl Bromide | DMSO, heat | High regioselectivity (e.g., C-5 on 8-aminoquinolines). | Catalytic system; mild conditions; excellent yields. | beilstein-journals.orgnih.gov |

Strategies for Controlling Bromination Selectivity in Multiply Substituted Quinoline Precursors

The introduction of a bromine atom at the C-8 position of a quinoline ring already bearing a methyl group at C-5 requires a nuanced understanding of the directing effects of the substituents and the reaction conditions. The electronic nature and position of the existing methyl group, as well as the reaction medium, play a pivotal role in determining the regiochemical outcome of electrophilic bromination.

The methyl group at C-5 is an activating group and directs electrophilic substitution to the ortho and para positions. libretexts.orglibretexts.org In the context of the 5-methylquinoline (B1294701) system, the C-6 and C-8 positions are activated. Therefore, direct bromination of 5-methylquinoline would likely lead to a mixture of 6-bromo- and 8-bromo-5-methylquinoline. To achieve selectivity for the C-8 position, several strategies can be employed.

One effective strategy involves the use of a directing group. For instance, if a suitable directing group is present at the 8-position, it can facilitate bromination at that specific site. Subsequently, this directing group can be removed or converted to the desired functionality.

Another approach is to leverage the steric hindrance provided by the existing substituent. While the methyl group at C-5 is not particularly bulky, it can influence the approach of the electrophile, potentially favoring substitution at the less hindered C-8 position over the C-6 position.

The choice of brominating agent and reaction conditions is also crucial. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of aromatic compounds. chemicalbook.com The reaction conditions, such as the solvent and the presence of a catalyst, can be optimized to favor the desired isomer. For instance, bromination of 8-substituted quinolines has been investigated to control the position of bromination. acgpubs.org

A plausible synthetic route to achieve 8-bromination in the presence of a C-5 methyl group could involve starting with an appropriately substituted aniline and constructing the quinoline ring system. For example, starting with 2-bromo-5-methylaniline, a Skraup or Doebner-von Miller reaction could be employed to build the quinoline core, directly incorporating the bromo and methyl groups in the desired positions.

Alternatively, a Sandmeyer reaction on a precursor such as 5-methylquinolin-8-amine (B1338067) would provide a highly regioselective method for the introduction of the bromine atom at the C-8 position. organic-chemistry.orgnih.govresearchgate.net This multi-step approach offers precise control over the substitution pattern.

Table 1: Comparison of Bromination Strategies for Substituted Quinolines

| Strategy | Description | Advantages | Disadvantages |

| Direct Bromination | Electrophilic bromination of 5-methylquinoline. | Single step. | Potential for mixture of isomers (6-bromo and 8-bromo). |

| Directing Group Strategy | Use of a directing group at C-8 to guide bromination. | High regioselectivity. | Requires additional steps for introduction and removal/conversion of the directing group. |

| Steric Hindrance | Utilizing the steric bulk of substituents to influence regioselectivity. | Can be effective in certain systems. | The directing effect of a C-5 methyl group might not be significant enough to provide high selectivity. |

| Building from a Substituted Aniline | Using a pre-functionalized aniline (e.g., 2-bromo-5-methylaniline) in a quinoline synthesis (e.g., Skraup reaction). | Excellent control of regiochemistry. | The required aniline precursor may not be readily available. |

| Sandmeyer Reaction | Conversion of an 8-amino group to a bromo group via a diazonium salt. | High regioselectivity. | Multi-step process involving the synthesis of the corresponding amine. |

Methyl Group Installation at C-5

The introduction of a methyl group at the C-5 position of the quinoline ring can be accomplished through several synthetic methodologies, primarily involving electrophilic aromatic substitution or modern cross-coupling reactions.

Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings. However, its application to quinolines can be challenging due to the deactivating effect of the nitrogen atom in the pyridine (B92270) ring, which can coordinate with the Lewis acid catalyst. Electrophilic substitution on the quinoline ring generally occurs on the benzene ring, at positions C-5 and C-8. biosynce.com The presence of a directing group can influence the site of alkylation. For instance, an activating group on the benzene ring would favor substitution at the ortho and para positions relative to it.

Direct methylation of a pre-existing 8-bromoquinolin-4-ol might be complicated by the directing effects of the existing bromo and hydroxyl groups. The hydroxyl group (in its enol form) is a strong activating group and would direct substitution to C-3, while the bromo group is a deactivating ortho-, para-director. Therefore, constructing the quinoline ring from a pre-methylated aniline, such as m-toluidine (B57737), in a reaction like the Skraup synthesis, can be a more reliable method to ensure the methyl group is at the desired C-5 position. The Skraup reaction with m-toluidine is known to produce a mixture of 5-methylquinoline and 7-methylquinoline. brieflands.com

Modern palladium-catalyzed cross-coupling reactions offer a versatile and highly selective method for the introduction of alkyl groups onto heterocyclic scaffolds. Reactions such as the Suzuki, Stille, or Negishi coupling can be employed to form a carbon-carbon bond at a specific position on the quinoline ring.

To install a methyl group at C-5, a precursor such as 5-bromoquinoline (B189535) or 5-chloroquinoline (B16772) would be required. This halogenated quinoline could then be coupled with a suitable methylating agent, such as methylboronic acid (in a Suzuki coupling) or a methyl organozinc reagent (in a Negishi coupling). The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and preventing side reactions.

Table 2: Overview of Methylation Methods for the Quinoline Ring

| Method | Reagents | Position of Methylation | Advantages | Disadvantages |

| Friedel-Crafts Alkylation | CH₃X / Lewis Acid | C-5 and C-8 | Direct introduction of methyl group. | Potential for polysubstitution and rearrangement; deactivation of the ring by the nitrogen atom. |

| Skraup Reaction | m-Toluidine, glycerol, H₂SO₄, oxidizing agent | C-5 and C-7 | One-pot synthesis of the quinoline core with the methyl group. | Can produce a mixture of isomers that require separation. |

| Suzuki Coupling | 5-Haloquinoline, CH₃B(OH)₂, Pd catalyst, base | C-5 | High selectivity, mild reaction conditions, good functional group tolerance. | Requires a pre-halogenated quinoline precursor. |

| Negishi Coupling | 5-Haloquinoline, CH₃ZnX, Pd or Ni catalyst | C-5 | High reactivity and selectivity. | Organozinc reagents can be sensitive to moisture and air. |

Functionalization at C-4 to Yield the Hydroxyl Group

The introduction of a hydroxyl group at the C-4 position of the quinoline ring is a key step in the synthesis of this compound. This can be achieved through several established methods, most notably through the cyclization of appropriate acyclic precursors or by the conversion of a 4-haloquinoline.

A common and effective method for the synthesis of 4-hydroxyquinolines is the nucleophilic aromatic substitution of a 4-haloquinoline, typically a 4-chloroquinoline (B167314). The 4-position of the quinoline ring is activated towards nucleophilic attack. The 4-chloro derivative can be synthesized from the corresponding quinolin-4-one by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).

The subsequent hydrolysis of the 4-chloroquinoline to the 4-hydroxyquinoline (B1666331) can be achieved under acidic or basic conditions. For example, heating the 4-chloroquinoline with aqueous acid or base will lead to the desired 4-hydroxyquinoline. mdpi.com This method is generally high-yielding and tolerant of a variety of substituents on the quinoline ring.

An alternative approach to the 4-hydroxyquinoline core is through well-established named reactions such as the Conrad-Limpach-Knorr synthesis or the Gould-Jacobs reaction. wikipedia.orgmdpi.comwikipedia.orgquimicaorganica.orgmdpi.comscribd.comsynarchive.com These methods involve the condensation of an aniline with a β-ketoester or a malonic ester derivative, followed by thermal cyclization. By starting with an appropriately substituted aniline, such as 2-bromo-5-methylaniline, it is possible to construct the this compound skeleton in a convergent manner.

Table 3: Methods for the Synthesis of 4-Hydroxyquinolines

| Method | Starting Materials | Key Steps | Advantages |

| Hydrolysis of 4-Haloquinoline | 4-Chloroquinoline | Nucleophilic aromatic substitution with hydroxide. | High yields, applicable to a wide range of substituted quinolines. |

| Conrad-Limpach-Knorr Synthesis | Aniline, β-ketoester | Condensation and thermal cyclization. | Direct formation of the 4-hydroxyquinoline core. |

| Gould-Jacobs Reaction | Aniline, malonic ester derivative | Condensation and thermal cyclization. | Provides access to 4-hydroxyquinolines with a carboxylic acid group at C-3, which can be subsequently removed. |

It is important to recognize that 4-hydroxyquinolines exist in a tautomeric equilibrium with their corresponding keto form, quinolin-4(1H)-one. nih.gov In most cases, the keto tautomer is the predominant form. wikipedia.org This tautomerism can have significant implications for the reactivity and characterization of the compound.

The position of the equilibrium can be influenced by factors such as the solvent, temperature, and the nature of the substituents on the quinoline ring. Spectroscopic techniques such as NMR and IR can be used to study the tautomeric equilibrium. For the purpose of synthetic planning, it is crucial to be aware that reactions may proceed through either the enol or the keto form, depending on the reaction conditions and the reagents used.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound and its analogs hinges on the meticulous control of reaction parameters. Optimization of these conditions is crucial for maximizing product yield, minimizing the formation of impurities, and ensuring regioselectivity, particularly during halogenation steps.

The interplay between temperature, solvent, and the stoichiometric ratio of reactants is fundamental in directing the outcome of synthetic reactions for substituted quinolinols. Classical synthesis methods for quinolin-4-ones often require high temperatures and the use of organic solvents. However, precise control over these factors is essential for achieving desired products efficiently.

Temperature: Temperature control is critical, especially during bromination, to manage selectivity and prevent the formation of multiple brominated species. For instance, in the bromination of 8-hydroxyquinoline (B1678124), varying the temperature can significantly alter the product distribution. Studies have shown that conducting the reaction at -10 °C may yield a mix of 5-bromo and 5,7-dibromo derivatives, while raising the temperature to 15 °C can favor the formation of the 5,7-dibromide as the single product. For other halogenations, such as the bromination of isoquinoline, strict temperature control between -22 °C and -26 °C is vital to ensure high regioselectivity and product purity.

Solvent: The choice of solvent can influence reaction rates and the solubility of reactants and intermediates, thereby affecting the product yield and purity. In the synthesis of bromo-substituted quinolines, various solvents have been employed, including chloroform (B151607) (CHCl3), acetonitrile (B52724) (CH3CN), and ethanol. The selection of an appropriate solvent is often determined empirically to achieve the highest possible conversion rate and yield for a specific transformation.

Stoichiometry: The molar ratio of reactants, particularly the brominating agent, is a key factor in controlling the degree of substitution. Using a specific molar equivalent of bromine or other brominating agents like N-bromosuccinimide (NBS) allows for the targeted synthesis of mono- or di-bromo derivatives. For example, research on the bromination of 8-hydroxyquinoline has demonstrated that the yield of the dibromo- product (5,7-dibromo-8-hydroxyquinoline) is highly dependent on the equivalents of molecular bromine used, with 2.1 equivalents providing a 90% yield. Using fewer equivalents often results in a mixture of mono- and di-brominated products.

The following table summarizes the impact of reaction conditions on the bromination of 8-hydroxyquinoline, a structural analog of the target compound.

| Entry | Equivalents of Br₂ | Solvent | Conversion (%) | Yield of 5,7-dibromo-8-hydroxyquinoline (%) | Yield of 5-bromo-8-hydroxyquinoline (%) |

|---|---|---|---|---|---|

| 1 | 1.5 | CHCl₃ | 72 | 14 | 58 |

| 2 | 1.5 | CH₃CN | 85 | 40 | 45 |

| 3 | 2.1 | CHCl₃ | 100 | 90 | - |

| 4 | 2.1 | CH₃CN | 100 | 90 | - |

Data adapted from studies on the bromination of 8-hydroxyquinoline.

Transitioning from laboratory-scale synthesis to large-scale industrial production presents challenges, including reaction control, safety, and cost-effectiveness. While traditional batch processing is common, modern methodologies like continuous flow synthesis are being explored for their potential to overcome these limitations. Continuous flow processes can offer enhanced control over reaction parameters such as temperature and mixing, leading to improved consistency and yield. This approach is particularly relevant for reactions that are highly exothermic or involve hazardous reagents. The application of continuous flow technology to processes like bromination could provide a safer and more efficient scalable route for producing this compound and its analogs.

Isolation and Purification Techniques for Substituted Quinolinols

The final steps in any synthetic sequence involve the isolation and purification of the target compound from the reaction mixture. For substituted quinolinols, a combination of chromatographic and crystallization techniques is typically employed to achieve high purity.

Column chromatography is a fundamental and widely used technique for the purification of substituted quinolinols. This method separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel or alumina) as a mobile phase (a solvent or mixture of solvents) is passed through the column.

The general procedure involves:

Packing the column: A glass column is packed with a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent.

Loading the sample: The crude reaction mixture is concentrated and loaded onto the top of the column.

Elution: A solvent or a gradient of solvents (mobile phase) is passed through the column. Compounds with lower affinity for the stationary phase travel down the column more quickly. In the purification of bromo-quinolines, solvent systems such as ethyl acetate/hexane or hexane/dichloromethane are frequently used.

Fraction Collection: The eluent is collected in a series of fractions, which are then analyzed (often by thin-layer chromatography) to identify those containing the pure product.

This technique has been successfully applied to purify a variety of brominated quinoline derivatives, effectively removing unreacted starting materials and by-products.

Recrystallization is a powerful technique for purifying solid compounds to a high degree. The principle relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.

Key steps in recrystallization include:

Solvent Selection: An ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. Mixed solvent systems, such as ethyl acetate/hexane, are sometimes used.

Dissolution: The impure solid is dissolved in the minimum amount of boiling solvent to create a saturated solution.

Cooling: The solution is allowed to cool slowly, often first at room temperature and then in an ice bath, to promote the formation of large, pure crystals.

Isolation: The purified crystals are separated from the cold solvent (mother liquor) by vacuum filtration.

Chemical Reactivity and Advanced Transformations of 8 Bromo 5 Methylquinolin 4 Ol

Reactions Involving the Bromine Atom at C-8

The bromine atom attached to the aromatic quinoline (B57606) core at position C-8 is a versatile handle for introducing molecular diversity. It can be replaced or used in coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to proceed efficiently, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In the case of 8-Bromo-5-methylquinolin-4-ol, the quinoline ring itself is somewhat electron-deficient, but it lacks the strong, classically-defined activating groups ortho or para to the bromine atom. The hydroxyl group at C-4 and the methyl group at C-5 are generally considered electron-donating or weakly withdrawing. Consequently, direct SNAr reactions on this substrate are expected to be challenging and require harsh conditions or may not be favored at all. youtube.com The reaction generally proceeds via an addition-elimination mechanism, which is disfavored without appropriate electronic activation of the aryl halide. chemistrysteps.com

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, and the bromine atom at C-8 serves as an excellent electrophile for these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, using a palladium catalyst and a base. wikipedia.org It is widely used to form biaryl structures. For this compound, the acidic proton of the C-4 hydroxyl group would likely need to be protected prior to the reaction. For instance, the hydroxyl group in the related 5-bromo-8-hydroxyquinoline is typically protected as a benzyl ether before undergoing Suzuki coupling. researchgate.net This prevents interference with the basic conditions and the catalyst.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction offers a direct method for the alkenylation of the quinoline core at the C-8 position. The reaction is tolerant of a wide range of functional groups, although optimization of the catalyst, base, and solvent system is often necessary. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It employs a palladium catalyst and a copper(I) co-catalyst with an amine base. organic-chemistry.org The Sonogashira coupling would allow for the introduction of various alkynyl moieties at the C-8 position of the quinoline ring, creating arylalkyne structures which are valuable in materials science and as synthetic intermediates. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction allows for the synthesis of 8-aminoquinoline (B160924) derivatives from this compound. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and broad substrate scope. ias.ac.inlibretexts.orgjk-sci.com

The table below summarizes typical conditions for these cross-coupling reactions based on transformations performed on analogous bromo-quinoline systems.

| Reaction | Typical Catalyst/Precatalyst | Typical Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, Pd(OAc)2 | SPhos, XPhos | K2CO3, Cs2CO3, K3PO4 | Dioxane/H2O, Toluene, DMF |

| Heck | Pd(OAc)2, PdCl2 | P(o-tol)3, PPh3 | Et3N, K2CO3 | DMF, Acetonitrile (B52724) |

| Sonogashira | PdCl2(PPh3)2, Pd(OAc)2 | PPh3, Xantphos (+ CuI co-catalyst) | Et3N, Piperidine, Cs2CO3 | THF, DMF |

| Buchwald-Hartwig | Pd2(dba)3, Pd(OAc)2 | BINAP, XPhos, RuPhos | NaOt-Bu, K3PO4, Cs2CO3 | Toluene, Dioxane |

Formation of Organometallic Reagents (e.g., Grignard reagents, organolithium compounds)

The bromine at C-8 can be used to generate highly reactive organometallic intermediates.

Grignard Reagents: Aryl bromides react with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF) to form organomagnesium halides, known as Grignard reagents. adichemistry.combyjus.com However, Grignard reagents are extremely strong bases and will be readily quenched by acidic protons. masterorganicchemistry.com Therefore, to form the Grignard reagent from this compound, the acidic hydroxyl group at the C-4 position must first be protected with a suitable protecting group that is stable to the Grignard formation conditions. leah4sci.com

Organolithium Compounds: Organolithium reagents can be formed from aryl bromides via lithium-halogen exchange, typically by reacting the aryl bromide with an alkyllithium reagent such as n-butyllithium or t-butyllithium at low temperatures. Similar to Grignard reagents, organolithium compounds are highly basic and nucleophilic, necessitating the protection of the C-4 hydroxyl group prior to their formation.

Reactions of the Hydroxyl Group at C-4

The phenolic hydroxyl group at the C-4 position is a key site for functionalization, influencing the molecule's electronic properties and its ability to coordinate with metals.

O-Alkylation and O-Acylation Reactions

The C-4 hydroxyl group can be readily converted into ethers and esters through O-alkylation and O-acylation, respectively.

O-Alkylation: This reaction involves the deprotonation of the hydroxyl group with a base, followed by nucleophilic attack on an alkyl halide or sulfonate to form an ether. Common bases include potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netjuniperpublishers.com The choice of alkylating agent allows for the introduction of a wide variety of alkyl, benzyl, or other functionalized chains.

O-Acylation: Esterification of the C-4 hydroxyl group can be achieved by reacting it with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acidic byproduct. This reaction converts the quinolinol into a quinolinyl ester. rsc.org

The table below provides examples of reagents used for these transformations.

| Transformation | Reagent Class | Specific Examples | Typical Base |

|---|---|---|---|

| O-Alkylation | Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl chloride | K2CO3, Cs2CO3, NaH |

| Alkyl Sulfonates | Propargyl mesylate, Ethyl tosylate | K2CO3, Cs2CO3 | |

| O-Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | Pyridine, Et3N |

| Acid Anhydrides | Acetic anhydride, Propionic anhydride | Pyridine, DMAP (cat.) |

Complexation with Metal Ions and Chelation Chemistry

Hydroxyquinolines are renowned for their ability to act as chelating agents, forming stable complexes with a wide range of metal ions. nih.gov The 8-hydroxyquinoline (B1678124) (8HQ) scaffold is a classic bidentate ligand, coordinating to metal ions through the nitrogen of the quinoline ring and the deprotonated oxygen of the hydroxyl group. nih.gov

While this compound is a 4-hydroxyquinoline (B1666331) isomer, the fundamental principle of chelation involving the ring nitrogen and the nearby hydroxyl group can still be considered. The nitrogen atom at position 1 and the hydroxyl group at position 4 are positioned in a way that could potentially allow for the formation of a stable chelate ring with certain metal ions, although the geometry and stability would differ from the well-studied 8-hydroxyquinoline complexes. This chelation ability is crucial in applications ranging from analytical chemistry to the development of therapeutic agents, where metal homeostasis is a key target. mdpi.com The formation of these strong, often water-soluble complexes can prevent metal precipitation and dissolve scale deposits. nouryon.com

Transformations Involving the Methyl Group at C-5

The methyl group at the C-5 position of the this compound scaffold is an active site for various chemical transformations, allowing for the introduction of diverse functional groups. These modifications can significantly alter the molecule's chemical and biological properties.

The oxidation of the C-5 methyl group can lead to the formation of various functionalities, including hydroxymethyl, formyl, and carboxyl groups. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related quinoline derivatives. For instance, the oxidation of methylquinolines can be achieved using various oxidizing agents to yield the corresponding aldehydes or carboxylic acids. The choice of oxidant and reaction conditions determines the extent of oxidation.

Research on related compounds, such as 2-methylquinolines, has shown that they can be oxidized to their corresponding aldehydes. acs.org This suggests that the methyl group at C-5 of this compound could potentially be oxidized to a formyl group under controlled conditions. Further oxidation would yield the carboxylic acid derivative. The introduction of these oxygen-containing functional groups can serve as a handle for further synthetic modifications.

Table 1: Potential Oxidation Products of the C-5 Methyl Group

| Starting Material | Product | Functional Group Introduced |

| This compound | 8-Bromo-5-(hydroxymethyl)quinolin-4-ol | Hydroxymethyl |

| This compound | 8-Bromo-5-formylquinolin-4-ol | Formyl |

| This compound | 8-Bromo-4-hydroxyquinoline-5-carboxylic acid | Carboxyl |

This table represents potential transformations based on the known reactivity of related quinoline compounds.

The methyl group at C-5 can participate in condensation reactions, particularly when activated. For instance, it can react with aldehydes in the presence of a suitable catalyst.

A significant transformation involving the activation of a methyl group on a quinoline ring is the Mannich reaction. nih.govoarjbp.com This reaction involves the aminoalkylation of an active hydrogen atom. oarjbp.com In the context of this compound, the methyl group could potentially be activated to react with formaldehyde and a primary or secondary amine to yield a Mannich base. This reaction provides a straightforward method for introducing an aminomethyl substituent at the C-5 methyl position, which can be a valuable synthon for further derivatization. nih.gov The general mechanism of the Mannich reaction involves the formation of an Eschenmoser-like salt from the amine and formaldehyde, which then reacts with the nucleophilic carbon of the activated methyl group.

Table 2: Representative Mannich Reaction

| Substrate | Reagents | Product |

| This compound | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | 8-Bromo-5-(2-(dimethylamino)ethyl)quinolin-4-ol |

This table illustrates a potential Mannich reaction based on the reactivity of similar compounds.

Reactivity of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring of this compound is a key site for various chemical modifications, including alkylation, acylation, and quaternization. These reactions alter the electronic properties of the quinoline system and can influence its biological activity.

The nitrogen atom of the quinolin-4-ol system can be readily alkylated or acylated. In its tautomeric 4-quinolone form, the nitrogen acts as a nucleophile.

N-Alkylation involves the reaction of this compound with an alkyl halide in the presence of a base. rsc.orgjuniperpublishers.comuw.edu This reaction typically proceeds via an SN2 mechanism. msu.edu The choice of the base and solvent system can influence the regioselectivity of the reaction, although N-alkylation is generally favored for quinolin-4-ones. juniperpublishers.com

N-Acylation can be achieved by reacting the quinolin-4-ol with an acyl chloride or anhydride, usually in the presence of a base like pyridine. This reaction introduces an acyl group onto the nitrogen atom, forming an N-acyl-4-quinolone derivative.

Table 3: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Product |

| N-Alkylation | Methyl Iodide | 8-Bromo-1,5-dimethylquinolin-4(1H)-one |

| N-Acylation | Acetyl Chloride | 1-Acetyl-8-bromo-5-methylquinolin-4(1H)-one |

The quinoline nitrogen can be quaternized by reaction with an excess of a reactive alkyl halide, leading to the formation of a quaternary ammonium salt. This transformation significantly increases the polarity of the molecule.

Furthermore, as a basic nitrogen heterocycle, this compound can react with acids to form salts. nih.gov The formation of salts is a common strategy to improve the aqueous solubility of organic compounds.

Redox Chemistry of the Quinoline Ring System

The quinoline ring system can undergo both oxidation and reduction reactions.

Oxidation of the quinoline ring is generally difficult due to its aromatic nature. However, under harsh conditions, such as with potassium permanganate, the benzene (B151609) portion of the ring can be oxidized to yield a pyridine dicarboxylic acid. scribd.com

Reduction of the quinoline ring is more readily achieved. Depending on the reducing agent and reaction conditions, either the pyridine ring or both rings can be reduced. Catalytic hydrogenation or reduction with agents like sodium borohydride can lead to the formation of dihydroquinoline or tetrahydroquinoline derivatives. acs.org The redox potential of the quinoline system can be influenced by the nature and position of substituents on the ring. researchgate.net

Spectroscopic and Advanced Structural Elucidation of 8 Bromo 5 Methylquinolin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton NMR (¹H NMR) spectroscopy would be utilized to identify the number of chemically distinct protons, their electronic environments, and their proximity to other protons. For 8-Bromo-5-methylquinolin-4-ol, one would expect to observe distinct signals for the aromatic protons on the quinoline (B57606) ring system, a singlet for the methyl group, and a signal for the hydroxyl proton. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effects of the methyl and hydroxyl groups. Spin-spin coupling between adjacent protons would manifest as splitting patterns (e.g., doublets, triplets), providing crucial information about the substitution pattern on the quinoline core.

Table 4.1.1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 7.8 - 8.2 | d | 4.0 - 6.0 |

| H3 | 6.5 - 6.9 | d | 4.0 - 6.0 |

| H6 | 7.2 - 7.6 | d | 8.0 - 9.0 |

| H7 | 7.6 - 8.0 | d | 8.0 - 9.0 |

| 5-CH₃ | 2.3 - 2.7 | s | - |

| 4-OH | Variable | br s | - |

Carbon-13 NMR (¹³C NMR) spectroscopy would complement the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would be indicative of the carbon's hybridization (sp² for the aromatic carbons, sp³ for the methyl carbon) and the electronic effects of the substituents. For instance, the carbon atom attached to the bromine (C8) would be expected to have its chemical shift influenced by the halogen's electronegativity.

Table 4.1.2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | 148 - 152 |

| C3 | 110 - 115 |

| C4 | 170 - 175 |

| C4a | 138 - 142 |

| C5 | 130 - 135 |

| C6 | 125 - 130 |

| C7 | 128 - 133 |

| C8 | 115 - 120 |

| C8a | 145 - 150 |

| 5-CH₃ | 18 - 25 |

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of the aromatic protons on each ring of the quinoline system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the different fragments of the molecule, for example, by showing correlations from the methyl protons to the C5, C4a, and C6 carbons, and from the aromatic protons to various quaternary carbons, thereby confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. For instance, it could show through-space correlations between the methyl protons and the H6 proton, further confirming their relative positions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This precise mass measurement would allow for the unambiguous determination of its elemental formula (C₁₀H₈BrNO). The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 4.2.1: Predicted HRMS Data for this compound (Note: This table is predictive and not based on experimental data.)

| Ion | Calculated Exact Mass |

| [C₁₀H₈⁷⁹BrNO + H]⁺ | 237.9862 |

| [C₁₀H₈⁸¹BrNO + H]⁺ | 239.9842 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For this compound, LC-MS would be used to assess the purity of a synthesized sample. The liquid chromatograph would separate the target compound from any impurities or starting materials. The mass spectrometer would then provide the mass of the eluting components, allowing for the confirmation of the desired product and the identification of any byproducts. A single sharp peak in the chromatogram with the correct mass-to-charge ratio would indicate a high degree of purity.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., O-H, C=O tautomer, C-Br)

Specific IR absorption data for this compound are not documented in available scientific literature. While general characteristic absorption frequencies for the O-H, potential C=O (due to keto-enol tautomerism), and C-Br functional groups are known, experimental values for this compound have not been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

There is no available literature detailing the UV-Vis absorption maxima (λmax) for this compound. Consequently, an analysis of its specific electronic transitions and conjugation patterns based on experimental spectroscopic data cannot be conducted.

X-ray Crystallography for Definitive Solid-State Structure Determination

A crystallographic information file (CIF) or any published study describing the single-crystal X-ray diffraction analysis of this compound could not be found. As a result, definitive data on its solid-state structure, including crystal system, space group, unit cell dimensions, and atomic coordinates, are not available.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic properties of molecules from first principles.

Geometric Optimization and Conformational Analysis

A foundational step in computational chemistry is the geometric optimization of the molecular structure to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For 8-Bromo-5-methylquinolin-4-ol, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Conformational analysis would also be crucial to identify different spatial arrangements (conformers) of the molecule and their relative stabilities, particularly concerning the orientation of the hydroxyl and methyl groups.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Predicted Value Range |

|---|---|

| C-Br Bond Length (Å) | 1.88 - 1.92 |

| C-O Bond Length (Å) | 1.35 - 1.39 |

| O-H Bond Length (Å) | 0.96 - 0.98 |

| C-N-C Bond Angle (°) | 117 - 120 |

Note: The data in this table is hypothetical and represents typical value ranges for similar molecular fragments. Specific computational studies on this compound are required for accurate data.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Analysis of the electronic structure provides deep insights into the reactivity and properties of a molecule. The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Furthermore, understanding the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, can predict sites susceptible to electrophilic or nucleophilic attack. For this compound, such an analysis would reveal the electron-rich and electron-poor regions of the molecule.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Predicted Characteristic |

|---|---|

| HOMO Energy | Relatively high, localized on the quinoline (B57606) ring and hydroxyl group |

| LUMO Energy | Relatively low, distributed over the aromatic system |

| HOMO-LUMO Gap | Moderate, suggesting potential for reactivity |

Note: The data in this table is hypothetical. Actual values would be dependent on specific DFT calculations.

Prediction of Spectroscopic Parameters

DFT calculations are also a powerful tool for predicting various spectroscopic parameters, which can aid in the experimental characterization of a compound. This includes the simulation of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For this compound, theoretical calculations could predict the vibrational frequencies corresponding to specific bond stretches and bends, as well as the chemical shifts of the hydrogen and carbon atoms, which could then be compared with experimental data for structural validation.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamic properties and interactions with their environment.

Dynamic Behavior and Solvent Interactions

MD simulations of this compound in various solvents would reveal how the molecule behaves in a condensed phase. This would include an analysis of its conformational flexibility over time and the nature of its interactions with solvent molecules, such as the formation of hydrogen bonds between the hydroxyl group and polar solvents. Such studies are crucial for understanding the solubility and transport properties of the molecule.

Adsorption Behavior on Material Surfaces

The interaction of this compound with different material surfaces could also be investigated using MD simulations. By modeling the molecule and a surface of interest (e.g., a metal or a polymer), it would be possible to simulate the adsorption process and calculate key parameters such as the binding energy and the preferred orientation of the molecule on the surface. This information is valuable in fields such as materials science and corrosion inhibition.

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Prediction of Ligand-Receptor Interactions

Currently, there is a lack of specific published research detailing the prediction of ligand-receptor interactions for this compound. Such studies would typically involve docking the compound into the active site of various protein targets to predict binding modes and affinities. The interactions would likely involve hydrogen bonding, hydrophobic interactions, and potentially halogen bonding, given the presence of the bromine atom.

Elucidation of Potential Binding Sites and Mechanisms

Without specific molecular docking studies on this compound, the elucidation of its potential binding sites and mechanisms of action at a molecular level remains speculative. Research on analogous quinoline structures suggests a wide range of potential biological targets, but dedicated computational studies are necessary to identify the specific proteins with which this compound is most likely to interact and the precise nature of these interactions.

Structure Activity Relationships Sar in Brominated Methylquinolinols

Influence of the Bromine Atom at C-8

The presence and position of a halogen atom on the quinoline (B57606) scaffold can dramatically alter the physicochemical properties and biological efficacy of the molecule.

Electronic and Steric Effects on Reactivity and Biological Recognition

The bromine atom at the C-8 position exerts both electronic and steric effects that modulate the reactivity and biological recognition of 8-Bromo-5-methylquinolin-4-ol. Electronically, bromine is an electron-withdrawing group, which can influence the electron density of the quinoline ring system. This can affect the molecule's ability to participate in various chemical reactions and interactions, including those with biological macromolecules.

Sterically, the bromine atom is a bulky substituent. Its presence at the C-8 position can create steric hindrance, which may influence the molecule's conformation and its ability to bind to specific biological targets. Studies on halogenated 8-quinolinols have suggested that substituents on the quinoline ring can alter the site(s) of action of the toxicant. fordham.eduresearchgate.net For instance, the antifungal activity of 8-quinolinol derivatives is influenced by the position of halogen substitution, with the 2-position being sensitive to sterically bulky groups. fordham.eduresearchgate.net

Comparison of Bromine with Other Halogen Substituents (Cl, F, I)

The nature of the halogen substituent (fluorine, chlorine, bromine, or iodine) can have a significant impact on the biological activity of quinolinol derivatives. Generally, an increase in the atomic mass of the halogen substituent can lead to improved biological activity. rsc.org Halogenation has been shown to increase the lipophilicity of 8-hydroxyquinoline (B1678124) derivatives, a property that can influence their ability to cross biological membranes. nih.gov

In the context of antimicrobial activity, halogenated 8-hydroxyquinolines, such as those containing bromine, have demonstrated potent effects. For example, 7-bromo-8-hydroxyquinoline has shown high antigrowth activity against Gram-negative bacteria. researchgate.net The fungitoxicity of halogenated 8-quinolinols has also been studied, with 6-chloro and 6-bromo derivatives showing notable activity. researchgate.net The specific position and type of halogen can fine-tune the biological activity profile.

Role of the Methyl Group at C-5

The methyl group at the C-5 position is another critical determinant of the physicochemical properties and biological activity of this compound.

Impact on Lipophilicity, Molecular Shape, and Steric Hindrance

The methyl group is known to increase the lipophilicity of a molecule. researchgate.net This increased lipophilicity can enhance the compound's ability to permeate biological membranes, which is often a crucial factor for reaching intracellular targets. Lipophilicity is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netmdpi.com

Significance of the Hydroxyl Group at C-4

The hydroxyl group at the C-4 position is a key functional group that significantly influences the properties and biological activity of this compound. 4-Hydroxyquinolines are known to possess a variety of pharmacological activities. nih.gov

The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is crucial for interactions with biological macromolecules such as enzymes and receptors. The ability to form hydrogen bonds is a fundamental aspect of molecular recognition in biological systems.

Interactive Data Table: Physicochemical Properties of Substituted Quinolines

| Compound | Substituent at C-8 | Substituent at C-5 | Substituent at C-4 | Predicted Effect on Lipophilicity |

| This compound | Bromo | Methyl | Hydroxyl | Increase |

| 8-Chloro-5-methylquinolin-4-ol | Chloro | Methyl | Hydroxyl | Increase |

| 8-Fluoro-5-methylquinolin-4-ol | Fluoro | Methyl | Hydroxyl | Moderate Increase |

| 8-Iodo-5-methylquinolin-4-ol | Iodo | Methyl | Hydroxyl | Significant Increase |

| 5-Methylquinolin-4-ol (B3029962) | - | Methyl | Hydroxyl | Moderate Increase |

| 8-Bromoquinolin-4-ol | Bromo | - | Hydroxyl | Increase |

Hydrogen Bonding Capacity and Tautomeric Equilibrium

The presence of the hydroxyl group at the 4-position and the nitrogen atom in the quinoline ring endows this compound with the capacity for both hydrogen bond donation and acceptance. This characteristic is fundamental to its interaction with biological macromolecules.

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Structure | Predominance |

| Enol (quinolin-4-ol) |  | Generally less favored |

| Keto (quinolin-4(1H)-one) |  | Generally more favored |

Note: The predominance is based on general observations for quinolin-4-ols and may vary depending on the specific conditions.

Role in Metal Chelation and its Biological Implications

The quinolin-4-ol scaffold, particularly in its 8-hydroxyquinoline isomeric form, is a well-established chelating agent for various metal ions. wikipedia.org The nitrogen atom and the hydroxyl group form a bidentate ligand, creating a stable five-membered ring with a coordinated metal ion. This chelation can significantly impact the biological activity of the compound.

The ability of this compound to chelate metal ions is anticipated, although the substitution pattern will modulate this property. The bromine atom at the 8-position and the methyl group at the 5-position will alter the steric and electronic environment around the chelating site, thereby affecting the stability and selectivity of the resulting metal complexes. The biological implications of such chelation are vast, ranging from antimicrobial and anticancer activities to potential applications in neurodegenerative diseases by modulating metal ion homeostasis.

Table 2: Potential Metal Ion Chelation and Biological Implications

| Metal Ion | Potential Stability of Complex | Potential Biological Implications |

| Cu²⁺ | Moderate to High | Antimicrobial, Anticancer |

| Zn²⁺ | Moderate | Modulation of enzymatic activity |

| Fe³⁺ | Moderate to High | Antioxidant/Pro-oxidant effects |

Note: The stability and biological implications are projected based on the known properties of related quinoline-based chelators.

Positional Isomerism and Substituent Migration Effects

The specific placement of the bromine and methyl groups on the quinolin-4-ol ring system has a profound impact on the molecule's properties. A comparison with its positional isomer, 5-bromo-8-methylquinolin-4-ol, highlights the significance of substituent location.

In this compound, the bromine atom is on the same ring as the nitrogen atom, while the methyl group is on the carbocyclic ring. Conversely, in a hypothetical 5-bromo-8-methylquinolin-4-ol, these positions would be reversed. This seemingly minor change can lead to significant differences in:

Acidity (pKa): The electronic effect of the bromine atom will have a more direct influence on the acidity of the hydroxyl group when it is in the 8-position compared to the 5-position due to proximity. Electron-withdrawing groups like bromine generally increase the acidity of phenolic hydroxyl groups. libretexts.org

Chelation Geometry: The steric hindrance around the chelating site will differ between the isomers, potentially affecting the coordination geometry and stability of metal complexes.

A comparison with 8-hydroxyquinolinols, which are potent metal chelators, further underscores the importance of the hydroxyl group's position. The 4-hydroxy arrangement in this compound results in a different chelating bite angle and coordination chemistry compared to the 8-hydroxy isomers.

Table 3: Predicted Physicochemical Properties of Positional Isomers

| Property | This compound | 5-Bromo-8-methylquinolin-4-ol | 8-Hydroxy-5-bromo-2-methylquinoline |

| Predicted pKa | Lower | Higher | Varies with substitution |

| Predicted LogP | Similar | Similar | Varies with substitution |

| Chelation Site | N, 4-O | N, 4-O | N, 8-O |

Note: These are predicted trends based on general chemical principles, as direct comparative experimental data is limited.

Design Principles for Modifying the this compound Scaffold

The this compound structure serves as a versatile scaffold for the design of new molecules with tailored properties. Several design principles can be applied to modify this core structure for specific applications:

Modification of the 5-methyl group: Replacing the methyl group with other alkyl or aryl groups can modulate lipophilicity and introduce steric bulk, potentially influencing target binding selectivity.

Substitution at other positions: Introducing additional functional groups on the quinoline ring can fine-tune the electronic properties, solubility, and hydrogen bonding capabilities of the molecule. For instance, adding electron-donating groups could enhance the basicity of the quinoline nitrogen.

Bioisosteric replacement of bromine: Replacing the bromine atom with other halogens (e.g., chlorine, iodine) or other functional groups (e.g., cyano, nitro) can systematically alter the electronic and steric properties to optimize activity. Quantitative Structure-Activity Relationship (QSAR) studies on related quinoline derivatives have shown that such modifications can significantly impact biological activity. nih.govnih.gov

Derivatization of the 4-hydroxyl group: Esterification or etherification of the hydroxyl group can serve as a prodrug strategy or alter the metal-chelating properties of the molecule.

By systematically applying these design principles, it is possible to generate a library of this compound derivatives with a wide range of physicochemical and biological properties, paving the way for the discovery of new therapeutic agents and research tools.

Advanced Applications of 8 Bromo 5 Methylquinolin 4 Ol and Its Derivatives

Medicinal Chemistry and Biological Probe Development

The versatility of the quinoline (B57606) ring system, characterized by a fused benzene (B151609) and pyridine (B92270) ring, allows for the synthesis of a vast number of derivatives with tailored biological activities. nih.govarabjchem.org These derivatives have been explored for their potential in treating a wide range of diseases, including cancer, microbial infections, and neurodegenerative disorders. nih.govnih.govbiointerfaceresearch.com

Potential as Building Blocks for Pharmaceutical Synthesis

In the field of medicinal chemistry, "building blocks" are chemical compounds that can be readily modified to produce a library of new molecules. These new molecules are then screened for their biological activity against various diseases. 8-Bromo-5-methylquinolin-4-ol serves as an excellent example of such a building block. lifechemicals.comyoutube.com Its quinoline core provides a rigid scaffold that can be functionalized at multiple positions. The presence of the hydroxyl group, for instance, allows for the creation of ethers and esters, while the bromo group can participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. These modifications can significantly alter the compound's physicochemical properties and biological activity, making it a valuable tool in drug discovery. ossila.com

Antimicrobial Activities (Antibacterial, Antifungal)

Quinoline derivatives have a long history of use as antimicrobial agents. biointerfaceresearch.com The core quinoline structure is found in several antibacterial and antifungal drugs. nih.govresearchgate.net Research has shown that various substituted quinolines exhibit potent activity against a range of microbial pathogens.

Antibacterial Activity:

Derivatives of the quinoline scaffold have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov The mechanism of action for many quinoline-based antibacterials involves the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication and repair. ijmphs.com While specific studies on this compound are limited, related bromo-substituted quinoline derivatives have shown promising antibacterial effects. nih.govresearchgate.net

Antifungal Activity:

In addition to their antibacterial properties, quinoline derivatives have also been investigated for their antifungal potential. tau.ac.ilresearchgate.netresearchgate.net Some halogenated 8-hydroxyquinolines, structurally related to this compound, have been found to inhibit the growth of various pathogenic fungi. nih.gov The proposed mechanisms of antifungal action include the chelation of essential metal ions and the induction of oxidative stress within the fungal cells. tau.ac.il

Table 1: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Effect | Reference(s) |

| Halogenated 8-hydroxyquinolines | Aspergillus fumigatus, Candida albicans | Potent, wide-spectrum antifungal activity. | tau.ac.il |

| 7-chloro and 7-bromo-8-quinolinol-5-sulfonic acids | Various fungi | Fungal inhibition. | researchgate.net |

| 8-hydroxyquinoline (B1678124) derivatives | E. coli, S. aureus, V. parahaemolyticus, P. aeruginosa | Remarkable antibacterial activity. | nih.gov |

| Bromoquinoline derivatives | Pathogenic bacteria | Inhibitory activity. | nih.gov |

Anticancer and Antiproliferative Activities of Related Derivatives

The quinoline scaffold is a prominent feature in a number of anticancer agents. arabjchem.orgarabjchem.org Derivatives of quinoline have been extensively studied for their ability to inhibit the growth of various cancer cell lines. nih.govresearchgate.netmdpi.com The antiproliferative effects of these compounds are often attributed to their ability to interfere with critical cellular processes in cancer cells. arabjchem.orgekb.eg

Research into 8-hydroxyquinoline derivatives, which share a key structural motif with this compound, has revealed significant antitumor activity against a range of cancer cell lines, including those of the breast, prostate, and leukemia. nih.govresearchgate.net The presence of halogen atoms, such as bromine, can in some cases enhance the anticancer potency of these molecules. mdpi.com

Table 2: Anticancer Activity of Selected Quinoline Derivatives

| Derivative Class | Cancer Cell Line(s) | Notable Findings | Reference(s) |

| 4-amino, 7-substituted-quinolines | MCF-7 (breast cancer) | Potent antiproliferative activity. | arabjchem.org |

| 2,4,8-trisubstituted quinolines | Various | Potential as new antitumor drugs. | arabjchem.org |

| Indole-quinoline hybrids | KB, HepG2, MDA-MB-231, H22, HCT-8, LO2 | Potent activity against all tested cell lines. | ijmphs.com |

| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hep3B | Significant in vitro cytotoxicity and in vivo antitumor activity. | nih.gov |

The anticancer effects of quinoline derivatives are mediated through various mechanisms of action. A key aspect of their therapeutic potential lies in their ability to selectively target cancer cells and induce cell death.

Cell Cycle Arrest: Many quinoline derivatives have been shown to halt the progression of the cell cycle in cancer cells, often at the G2/M or G1 phase. nih.govnih.govresearchgate.net This prevents the cancer cells from dividing and proliferating.

Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Numerous quinoline derivatives have been found to induce apoptosis in cancer cells. nih.govnih.gov

Topoisomerase I Inhibition: Topoisomerase I is an enzyme that plays a critical role in DNA replication and transcription. nih.gov Some quinoline-based compounds, such as camptothecin (B557342) and its analogs, are potent inhibitors of this enzyme, leading to DNA damage and cell death in cancer cells. ekb.egmdpi.com

PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis. nih.govnih.gov Several quinoline derivatives that induce apoptosis have been shown to cause PARP cleavage. nih.gov

Antiviral Properties of Quinoline Derivatives

The quinoline scaffold is also present in several compounds with known antiviral activity. nih.govnih.govresearchgate.net Chloroquine and hydroxychloroquine, both 4-aminoquinoline (B48711) derivatives, have been investigated for their antiviral effects against a range of viruses. nih.gov The antiviral mechanisms of quinoline derivatives are diverse and can include the inhibition of viral entry into host cells, interference with viral replication, and modulation of the host's immune response. nih.govresearchgate.net While direct evidence for the antiviral activity of this compound is not yet available, its structural similarity to other antivirally active quinolines suggests that this is a promising area for future research. researchgate.net

Neuroprotective Potential

Recent studies have highlighted the potential of quinoline derivatives in the treatment of neurodegenerative diseases. nih.govnih.govbohrium.com Oxidative stress is a key factor in the pathology of diseases such as Alzheimer's and Parkinson's. bohrium.comsemanticscholar.orgresearchgate.net Certain quinoline derivatives have been shown to possess antioxidant properties, which can help to protect neurons from oxidative damage. nih.govnih.gov Additionally, some quinoline-based compounds have been found to inhibit enzymes such as acetylcholinesterase and monoamine oxidase B, which are therapeutic targets in the management of Alzheimer's and Parkinson's diseases, respectively. nih.govnih.gov The potential for this compound and its derivatives to exhibit neuroprotective effects warrants further investigation.

Use as Biochemical Probes in Cellular Studies

Derivatives of quinolinol have been investigated as biochemical probes for cellular studies, primarily due to their fluorescent properties and ability to interact with specific cellular components or ions. While direct studies on this compound as a biochemical probe are not extensively documented, the known activities of similar quinolinol-based molecules suggest potential in this area. For instance, certain quinolinol derivatives have been found to exhibit anti-MRSA (methicillin-resistant Staphylococcus aureus) activity by targeting the bacterial membrane. nih.govnih.gov These compounds can cause membrane depolarization and disrupt essential macromolecular synthesis pathways, including those for DNA, RNA, proteins, and the cell wall. nih.gov The bactericidal nature of such compounds, coupled with their potential to interfere with aerobic respiration and promote a fermentative metabolic state in bacteria, highlights their potential as novel antimicrobial agents and as probes to study bacterial physiology. nih.gov